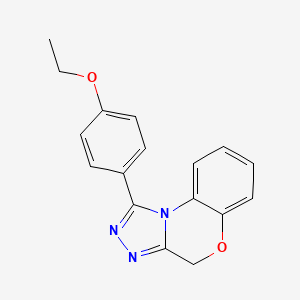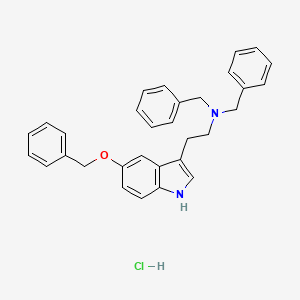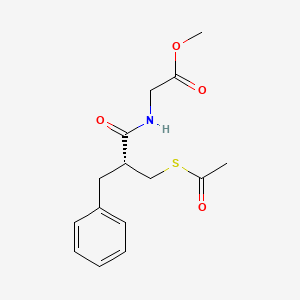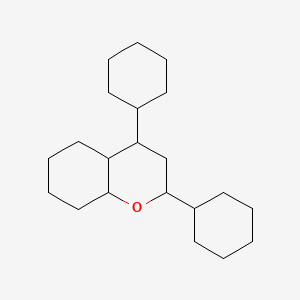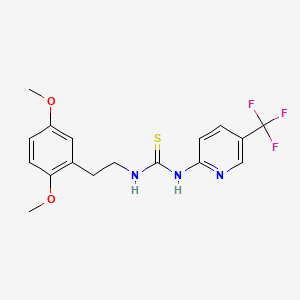
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N'-(5-(trifluoromethyl)-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-(5-(trifluoromethyl)-2-pyridinyl)- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-(5-(trifluoromethyl)-2-pyridinyl)- typically involves the reaction of 2-(2,5-dimethoxyphenyl)ethylamine with 5-(trifluoromethyl)-2-pyridinecarboxylic acid, followed by the introduction of a thiourea moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-(5-(trifluoromethyl)-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiourea group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the trifluoromethyl and pyridinyl groups can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(2-phenylethyl)-N’-(5-(trifluoromethyl)-2-pyridinyl)-
- Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-(2-pyridinyl)-
Uniqueness
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-(5-(trifluoromethyl)-2-pyridinyl)- is unique due to the presence of both the 2,5-dimethoxyphenyl and trifluoromethyl-pyridinyl groups. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
288146-22-5 |
|---|---|
Formule moléculaire |
C17H18F3N3O2S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
1-[2-(2,5-dimethoxyphenyl)ethyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea |
InChI |
InChI=1S/C17H18F3N3O2S/c1-24-13-4-5-14(25-2)11(9-13)7-8-21-16(26)23-15-6-3-12(10-22-15)17(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,21,22,23,26) |
Clé InChI |
OFWXMNVLFDQHNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


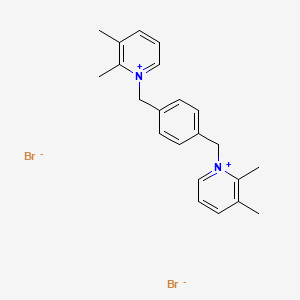


![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
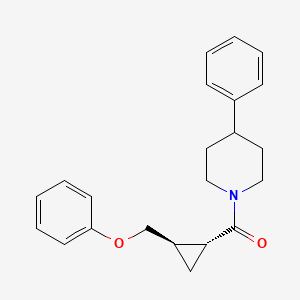
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
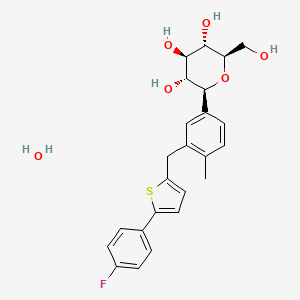
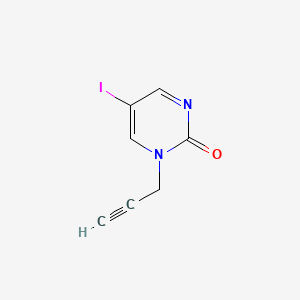
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)

